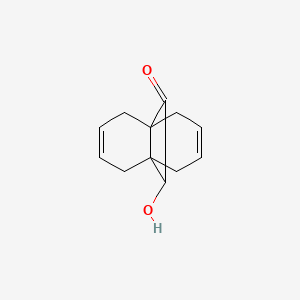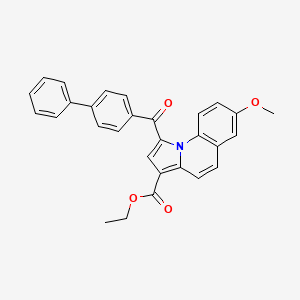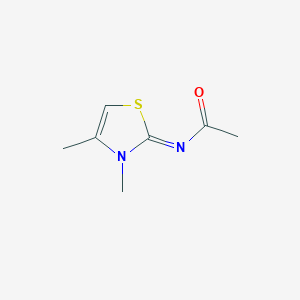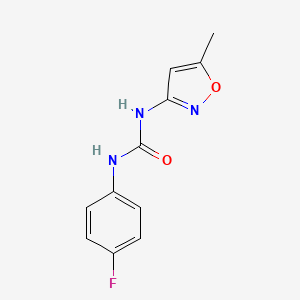
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by subsequent functional group modifications . This method provides a straightforward route to the core structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in vinylnaphthalene derivatives, while reduction with hydrogen gas yields fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. These interactions often involve binding to active sites or allosteric sites on the target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrahydro-4a,8a-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the hydroxyl group present in 10-Hydroxy-1,4,5,8-tetrahydro-4a,8a-ethanonaphthalen-9-one.
Eremophilone: Another structurally related compound, known for its distinct biological activities.
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds
Eigenschaften
CAS-Nummer |
7195-63-3 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
12-hydroxytricyclo[4.4.2.01,6]dodeca-3,8-dien-11-one |
InChI |
InChI=1S/C12H14O2/c13-9-10(14)12-6-2-1-5-11(9,12)7-3-4-8-12/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
KQKHIJHQFCGTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC23C1(CC=CC2)C(C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)




![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)


![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)

